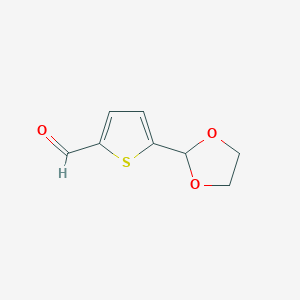

5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde

Description

Contextualization within Thiophene (B33073) and Dioxolane Chemical Space

The structure of 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a hybrid of two important chemical entities: a thiophene ring and a dioxolane ring. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a ubiquitous scaffold in medicinal chemistry and materials science. researchgate.netmdpi.com Its derivatives are known to exhibit a wide range of biological activities and are integral components of many pharmaceuticals. impactfactor.orgwikipedia.org The thiophene ring system is also a key component in the development of organic semiconductors and conducting polymers. mdpi.com

On the other hand, the 1,3-dioxolane (B20135) group is a cyclic acetal (B89532), most commonly formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol. khanacademy.org In organic synthesis, dioxolanes are frequently employed as protecting groups for aldehydes and ketones. khanacademy.org This strategy is crucial when a molecule contains multiple reactive sites, and a specific sequence of reactions is desired. The acetal functionality is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the original carbonyl group. khanacademy.org

By integrating the thiophene core with a dioxolane-protected aldehyde, this compound emerges as a strategically designed molecule. It allows chemists to exploit the reactivity of the free aldehyde at the 2-position of the thiophene ring while the aldehyde at the 5-position remains masked and inert to a variety of reaction conditions.

Significance as a Versatile Synthetic Intermediate in Modern Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The presence of two differentially reactive carbonyl functionalities on a rigid aromatic scaffold makes it a powerful building block for the synthesis of more complex, substituted thiophene derivatives.

The synthetic utility of this compound stems from the ability to perform chemistry on the free aldehyde group without affecting the protected aldehyde. This allows for a wide range of transformations, such as:

Oxidation to the corresponding carboxylic acid.

Reduction to the alcohol.

Wittig reactions to form alkenes.

Reductive amination to introduce nitrogen-containing functional groups.

Condensation reactions with various nucleophiles.

Following these transformations, the dioxolane protecting group can be removed under acidic conditions to unveil the second aldehyde group. This newly liberated aldehyde can then undergo a second, different set of chemical modifications. This stepwise approach provides precise control over the introduction of various substituents at the 2- and 5-positions of the thiophene ring, leading to the synthesis of unsymmetrically substituted thiophenes. Such molecules are of significant interest in the development of new drugs and advanced materials. ossila.com

The preparation of this compound can be conceptually achieved through the mono-acetalization of thiophene-2,5-dicarboxaldehyde. sigmaaldrich.com This selective protection is a key step in harnessing the full synthetic potential of the starting dialdehyde (B1249045).

Below is a table summarizing the key structural features and their synthetic implications:

| Feature | Chemical Moiety | Significance in Synthesis |

| Free Aldehyde | Thiophene-2-carbaldehyde (B41791) | Available for immediate and diverse chemical transformations (oxidation, reduction, olefination, etc.). |

| Protected Aldehyde | 1,3-Dioxolane | Inert to a wide range of reagents, allowing for selective reactions at the other position. Can be deprotected to reveal the aldehyde for subsequent reactions. |

| Aromatic Core | Thiophene | Provides a rigid and electronically tunable scaffold for the construction of complex molecules. |

The strategic design of this compound, therefore, offers a reliable and controllable route to a variety of disubstituted thiophenes, solidifying its importance as a valuable intermediate in the toolbox of modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGRKJQYAPAJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245340 | |

| Record name | 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52509-15-6 | |

| Record name | 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52509-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Protection Group Chemistry: Formation and Deprotection of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a robust protecting group for the carbaldehyde functionality, preventing its participation in reactions while modifications are made elsewhere on the thiophene (B33073) ring. The formation (acetalization) and cleavage (deprotection) of this group are fundamental steps in the synthetic utility of 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde.

Acetalization Protocols for Carbonyl Protection

The synthesis of this compound typically begins with thiophene-2,5-dicarbaldehyde. The key challenge is the selective protection of only one of the two aldehyde groups. This is generally achieved through the careful control of reaction stoichiometry.

The standard procedure involves the acid-catalyzed reaction of the dicarbaldehyde with ethylene (B1197577) glycol. By using approximately one equivalent of ethylene glycol, the statistical formation of the mono-protected product is favored. The reaction mixture, containing the starting material, the desired mono-acetal, and the di-acetal byproduct, is then separated using chromatographic techniques. Common acidic catalysts for this transformation include p-toluenesulfonic acid (PTSA) or a strong mineral acid. The reaction is typically performed in a solvent such as toluene (B28343) or benzene (B151609), which allows for the azeotropic removal of water to drive the equilibrium towards the formation of the acetal (B89532).

| Reagent/Catalyst | Solvent | Temperature | Notes |

| Thiophene-2,5-dicarbaldehyde | Toluene | Reflux | Starting material for mono-protection. |

| Ethylene Glycol (1.0 - 1.2 eq.) | Toluene | Reflux | Reactant for forming the 1,3-dioxolane ring. |

| p-Toluenesulfonic acid (catalytic) | Toluene | Reflux | Acid catalyst to facilitate acetal formation. |

This table represents a generalized protocol for the selective mono-acetalization of thiophene-2,5-dicarbaldehyde.

Regeneration of the Carbaldehyde Functionality through Deprotection

Once the desired modifications on the thiophene core are complete, the carbaldehyde functionality can be regenerated by hydrolyzing the 1,3-dioxolane protecting group. This deprotection is typically accomplished under mild acidic conditions. nih.gov

The acetal is treated with an aqueous solution of a mineral acid, such as hydrochloric acid (HCl), or an organic acid like p-toluenesulfonic acid in a mixed solvent system like acetone/water or THF/water. The reaction is usually carried out at room temperature or with gentle heating to ensure the complete cleavage of the acetal without affecting other sensitive functional groups that may have been installed on the molecule. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

| Reagent | Solvent | Temperature | Notes |

| Aqueous HCl (e.g., 2M) | Acetone or THF | Room Temp to 50°C | Standard conditions for acetal hydrolysis. |

| p-Toluenesulfonic acid | Acetone/Water | Room Temp to 50°C | Alternative acidic catalyst for deprotection. nih.gov |

This table outlines typical conditions for the deprotection of the 1,3-dioxolane group to regenerate the carbaldehyde.

Functionalization of the Thiophene Core

With one of the aldehyde groups protected, the C5 position of the thiophene ring (or a pre-functionalized C5 position, such as a halide) becomes available for further elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org For the derivatization of the protected thiophene aldehyde, a common precursor would be a halogenated derivative, such as 5-bromo-2-(1,3-dioxolan-2-yl)thiophene. This compound can be coupled with various organostannanes to introduce new alkyl, vinyl, or aryl groups at the C5 position.

A typical Stille coupling protocol involves heating the thiophene halide and the organostannane reagent in a solvent like toluene or DMF in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst system generated in situ from Pd₂(dba)₃ and a phosphine (B1218219) ligand like tri(o-tolyl)phosphine. rsc.orgharvard.edu The reaction is carried out under an inert atmosphere to prevent the degradation of the catalyst. rsc.org Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction rate. harvard.edu

| Substrate | Coupling Partner | Catalyst | Solvent | Temperature (°C) |

| 5-Bromo-2-(1,3-dioxolan-2-yl)thiophene | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene | 90-110 |

| 5-Bromo-2-(1,3-dioxolan-2-yl)thiophene | Vinyl-Sn(n-Bu)₃ | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 90-110 |

| 5-Iodo-2-(1,3-dioxolan-2-yl)thiophene | Alkynyl-Sn(n-Bu)₃ | Pd(PPh₃)₄ / CuI | Toluene | 80-100 |

This table provides representative conditions for the Stille cross-coupling reaction on a protected 5-halothiophene-2-carbaldehyde derivative.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This method is highly valued for its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. tubitak.gov.tr

For the functionalization of the protected thiophene aldehyde, a precursor like 5-bromo-2-(1,3-dioxolan-2-yl)thiophene is coupled with an arylboronic acid. The reaction is typically carried out in a mixed solvent system, such as 1,4-dioxane (B91453) and water, in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). tubitak.gov.trd-nb.info The catalyst is often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.govtubitak.gov.tr The reaction mixture is heated, usually to around 90°C, under an inert atmosphere for several hours to achieve a high yield of the coupled product. nih.govtubitak.gov.tr

Alternatively, the boron functionality can be on the thiophene ring. The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is a commercially available reagent that can be coupled with various aryl or vinyl halides under similar Suzuki-Miyaura conditions. nih.gov

| Arylboronic Acid Partner | Base | Catalyst | Solvent System | Temp (°C) | Yield (%) |

| Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 76 |

| 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 71 |

| 3-Chlorophenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene / EtOH / H₂O | 90 | 68 |

| 4-Fluorophenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 70 |

This table shows representative Suzuki-Miyaura coupling reactions of 5-bromo-2-(1,3-dioxolan-2-yl)thiophene with various arylboronic acids. Yields are analogous to those reported for similar thiophene substrates. nih.govtubitak.gov.trd-nb.info

Other Transition Metal-Catalyzed Arylations and Aminations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, representing a modern alternative to classical cross-coupling methods. researchgate.net Direct C-H arylation, in particular, has emerged as an efficient strategy for modifying heteroaromatic compounds. researchgate.netacs.org For a substrate such as this compound, the remaining C-H bonds at the 3- and 4-positions of the thiophene ring could potentially be targeted for functionalization.

Catalytic systems based on palladium or nickel are commonly employed for the direct arylation of thiophene derivatives with various aryl halides. researchgate.netclockss.org The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and selectivity. clockss.org For instance, the use of a palladium acetate (B1210297) catalyst can facilitate the coupling of aryl bromides with thiophenes. researchgate.net While direct arylation typically favors the more reactive 2- or 5-positions, functionalization at the less reactive 3- or 4-positions of a 2,5-disubstituted thiophene remains a synthetic challenge that often requires specific directing group strategies or carefully optimized catalytic systems.

Table 1: Examples of Catalytic Systems for Direct Arylation of Thiophenes

| Catalyst | Base | Application Example | Reference |

|---|---|---|---|

| Pd(OAc)₂ | KOAc | Direct C5-arylation of 2-substituted thiophenes. rsc.org | rsc.org |

| NiCl₂(dppp) | tBuOLi | Regioselective 5-arylation of 3-substituted thiophenes. clockss.org | clockss.org |

Regioselective Lithiation and Subsequent Electrophilic Quenching Reactions

Regioselective lithiation is a cornerstone of thiophene chemistry, allowing for the introduction of a wide range of functional groups with high precision. nih.govacs.org This strategy is a highly plausible method for the synthesis of this compound itself. The process would likely begin with thiophene-2-carbaldehyde (B41791), where the aldehyde is first protected as its 1,3-dioxolane acetal. This protecting group is stable to the strongly basic conditions of lithiation.

The resulting 2-(1,3-dioxolan-2-yl)thiophene can then be treated with a strong lithium base, such as n-butyllithium (n-BuLi). Deprotonation occurs preferentially at the C-5 position, which is the most acidic site on the thiophene ring adjacent to the sulfur atom. wikipedia.org The resulting 5-lithio-2-(1,3-dioxolan-2-yl)thiophene intermediate can then be "quenched" by reacting it with a suitable electrophile. To install the carbaldehyde group at the 5-position, N,N-dimethylformamide (DMF) is a common and effective electrophile. mdpi.commdpi.com Subsequent aqueous workup hydrolyzes the intermediate and yields the final product, this compound. A similar chemo- and regioselective Br/Li exchange followed by quenching with DMF has been successfully used to synthesize other functionalized thiophene-carbaldehydes. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that is highly susceptible to electrophilic aromatic substitution, often reacting under milder conditions than benzene. wikipedia.orgpearson.com Substitution occurs with a strong preference for the 2- and 5-positions (the α-positions), as the cationic Wheland intermediate is better stabilized by the sulfur atom at these sites. uoanbar.edu.iq

In the case of this compound, both α-positions are already substituted. Further electrophilic substitution would therefore be directed to the less reactive 3- or 4-positions (the β-positions). However, the reactivity of the ring is significantly influenced by the existing substituents. The carbaldehyde group is a deactivating, electron-withdrawing group, which would decrease the rate of any subsequent electrophilic attack. Conversely, the dioxolane-substituted carbon and the sulfur heteroatom are activating. The interplay of these electronic effects makes further substitution challenging and less regioselective. Classic electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require carefully controlled conditions to achieve substitution at the β-positions without undesirable side reactions. wikipedia.org

Transformations of the Carbaldehyde Group

The carbaldehyde functional group at the C-2 position is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 5-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a range of common oxidizing agents. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups. The dioxolane acetal is generally stable to many oxidizing conditions, particularly those that are not strongly acidic.

Table 2: Common Reagents for Aldehyde Oxidation

| Reagent | Name | Typical Conditions |

|---|---|---|

| KMnO₄ | Potassium permanganate | Basic, aqueous solution |

| Ag₂O | Silver(I) oxide | Tollen's Reagent, basic solution |

| H₂CrO₄ | Chromic acid | Jones' Reagent, acidic (acetone/H₂SO₄) |

Reduction Reactions to Alcohol Derivatives

The carbaldehyde can be easily reduced to a primary alcohol, [5-(1,3-Dioxolan-2-yl)thiophen-2-yl]methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting more robust functional groups. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions. The dioxolane group is stable under these reductive conditions.

Table 3: Common Reagents for Aldehyde Reduction

| Reagent | Name | Typical Conditions |

|---|---|---|

| NaBH₄ | Sodium borohydride | Protic solvents (e.g., Methanol, Ethanol) |

| LiAlH₄ | Lithium aluminum hydride | Anhydrous ether or THF, followed by aqueous workup |

Condensation Reactions with Various Nucleophiles

The electrophilic carbon of the carbaldehyde group readily reacts with a variety of nucleophiles in condensation reactions to form new carbon-carbon bonds. These reactions are fundamental for extending the carbon skeleton and synthesizing more complex molecules. Thiophene-2-carbaldehyde and its derivatives are known to participate in such reactions. researchgate.netfishersci.fi

For example, in a Claisen-Schmidt condensation, this compound could react with an acetophenone (B1666503) derivative in the presence of a base (like potassium hydroxide) to form a thiophene-containing chalcone (B49325), which is an α,β-unsaturated ketone. nih.gov Other important condensation reactions include the Wittig reaction with phosphorus ylides to form alkenes, and the Horner-Wadsworth-Emmons reaction. These transformations highlight the utility of the carbaldehyde as a key building block for creating conjugated systems involving the thiophene ring. researchgate.net

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods provide a detailed view of the molecular framework of 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde, allowing for the unambiguous assignment of its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons on the thiophene (B33073) ring, and the protons of the dioxolane ring. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the disubstituted thiophene ring will appear as two doublets, characteristic of an AB spin system. The protons of the dioxolane ring are expected to present as a multiplet, likely in the range of δ 3.5-4.5 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield, typically in the range of δ 180-190 ppm. The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). The acetal (B89532) carbon of the dioxolane ring is expected to have a chemical shift in the range of δ 95-105 ppm, while the two equivalent methylene (B1212753) carbons of the dioxolane ring will appear further upfield.

A representative, though not experimentally verified for this specific compound, dataset for the expected ¹H and ¹³C NMR chemical shifts is presented in the interactive table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.8 | ~183 |

| Thiophene C2 | - | ~144 |

| Thiophene C3 | ~7.8 | ~136 |

| Thiophene C4 | ~7.2 | ~128 |

| Thiophene C5 | - | ~140 |

| Dioxolane CH | ~5.9 | ~103 |

| Dioxolane CH₂ | ~4.1 | ~65 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₈O₃S, the expected exact mass can be calculated. HRMS analysis, typically using techniques such as Electrospray Ionization (ESI), would be expected to yield a measured mass that corresponds very closely to the calculated theoretical mass, thereby confirming the molecular formula.

The predicted monoisotopic mass for C₈H₈O₃S is 184.01941 Da. impactfactor.org HRMS analysis would likely observe the protonated molecule, [M+H]⁺, with an expected m/z of 185.02669. impactfactor.org The high precision of this technique allows for differentiation between compounds with the same nominal mass but different elemental compositions.

The table below summarizes the expected HRMS data for various adducts of this compound.

| Adduct | Calculated m/z |

| [M+H]⁺ | 185.02669 |

| [M+Na]⁺ | 207.00863 |

| [M+K]⁺ | 222.98257 |

| [M+NH₄]⁺ | 202.05323 |

Data sourced from predicted values on PubChem. impactfactor.org

Crystallographic Studies of Derived Architectures for Solid-State Structure Analysis

For instance, studies on chalcones derived from thiophene-3-carbaldehyde have elucidated how the thiophene ring and its substituents influence molecular planarity and packing in the crystal lattice. researchgate.net In these derivatives, the planarity between the thiophene and adjacent phenyl rings is influenced by the nature of the substituents. researchgate.net The molecular packing in such crystals is often characterized by various non-covalent interactions, including C—H···O, C—H···π(thiophene), and C—H···S(thiophene) interactions, which contribute to the formation of the three-dimensional architecture. researchgate.net

Similarly, the crystal structure of thiophene-2-carbaldehyde (B41791) azine, a dimer formed from thiophene-2-carbaldehyde, reveals that the molecules are essentially planar. daneshyari.com In this structure, weak C—H···π interactions link the molecules into chains. daneshyari.com

These studies suggest that in the solid state, this compound would likely exhibit a high degree of planarity in its thiophene-carbaldehyde core. The dioxolane ring would adopt a puckered conformation. Intermolecular interactions involving the sulfur atom of the thiophene ring, the oxygen atoms of the dioxolane and carbonyl groups, and the aromatic π-system would likely play a significant role in its crystal packing. However, without experimental data for the specific compound, these remain well-founded extrapolations.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties like molecular geometry, vibrational frequencies, and electronic distribution. For thiophene (B33073) derivatives, DFT calculations are routinely employed to understand the influence of various substituents on the aromatic thiophene ring.

Studies on related thiophene compounds consistently demonstrate that the sulfur atom in the thiophene ring is electron-rich, contributing to the nucleophilic character of the ring. The introduction of an electron-withdrawing group, such as the carbaldehyde group at the 2-position, significantly influences the electronic properties. This aldehyde group tends to decrease the electron density on the thiophene ring, particularly at the ortho and para positions relative to the sulfur atom.

Conversely, the 1,3-dioxolane (B20135) group at the 5-position is generally considered to be an electron-donating group through resonance, which would be expected to increase the electron density of the thiophene ring. This push-pull electronic effect, with an electron-donating group at one end of the thiophene ring and an electron-withdrawing group at the other, is a common feature in molecules designed for applications in materials science, such as organic electronics.

Inferred electronic properties for 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde would likely show a polarized distribution of electron density. The molecular electrostatic potential (MEP) map, a common output of DFT calculations, would be predicted to show negative potential (red and yellow regions) around the oxygen atoms of the carbaldehyde and dioxolane groups, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be anticipated around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gap Evaluation

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital. In the case of this compound, the electron-donating dioxolane group would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The electron-withdrawing carbaldehyde group would lower the energy of the LUMO, making it a better electron acceptor. The combined effect of these substituents would likely lead to a relatively small HOMO-LUMO gap, suggesting a molecule with significant chemical reactivity and potential for interesting electronic properties.

Computational studies on analogous thiophene-based systems provide a basis for estimating these values. For instance, DFT calculations on various substituted thiophenes have reported HOMO-LUMO gaps in the range of 3 to 5 eV. semanticscholar.orgnih.govnih.gov It is reasonable to infer that the HOMO-LUMO gap for this compound would fall within this range.

| Property | Predicted Value/Characteristic | Basis of Inference |

| HOMO Energy | Relatively High | Influence of the electron-donating 1,3-dioxolane group. |

| LUMO Energy | Relatively Low | Influence of the electron-withdrawing carbaldehyde group. |

| HOMO-LUMO Gap | Relatively Small | Combined effect of donor and acceptor substituents. |

| Reactivity | High | A smaller HOMO-LUMO gap generally correlates with higher reactivity. |

Theoretical Studies on Reaction Mechanisms and Pathways of Transformations

Theoretical studies on the reaction mechanisms of thiophenes provide a framework for predicting the reactivity of this compound. The thiophene ring can participate in various reactions, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions.

The aldehyde group is a versatile functional group that can undergo a wide range of transformations. Theoretical investigations into the reactions of thiophene-2-carbaldehyde (B41791) have explored its participation in condensation reactions, such as the Knoevenagel condensation, where it reacts with active methylene (B1212753) compounds. e-bookshelf.de The presence of the dioxolane group is unlikely to interfere with the fundamental reactivity of the aldehyde, although it may modulate the reaction rates due to its electronic influence on the thiophene ring.

Furthermore, theoretical studies have been conducted on the oxidation of thiophenes. For instance, the reaction of thiophene with singlet oxygen has been investigated, with the most favorable pathway being a [2+4] cycloaddition to form an endoperoxide intermediate. Alkyl substitution on the thiophene ring has been shown to lower the activation barrier for this addition. While the dioxolane group is not an alkyl group, its electron-donating nature might similarly influence the susceptibility of the thiophene ring to such cycloaddition reactions.

The C-H bonds of the thiophene ring can also be activated by transition metals, a process that has been studied theoretically. These studies are relevant to understanding the mechanisms of direct arylation and other cross-coupling reactions, which are important methods for further functionalizing the thiophene core.

Applications in Advanced Materials Science and Organic Electronics

Design and Synthesis of Organic Semiconductor Materials

5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a valuable precursor in the design of π-conjugated organic small molecules and polymers that function as semiconductors. researchgate.net The dioxolane group serves as a protecting group for the highly reactive aldehyde, allowing other parts of the molecule to be modified through common cross-coupling reactions such as Suzuki or Stille coupling without unintended side reactions. rsc.org This synthetic strategy is crucial for constructing well-defined oligomers and polymers where the thiophene (B33073) unit acts as a donor or a π-bridge component. researchgate.net

The aldehyde can be deprotected under acidic conditions at a later synthetic stage, providing a reactive site for introducing various functional groups. This modular approach allows for the fine-tuning of the electronic properties, such as the HOMO-LUMO energy levels and the band gap, which are critical for semiconductor performance. liberty.edu For instance, thiophene-flanked benzothiadiazole derivatives, key components in many high-performance conjugated polymers, can be synthesized using direct arylation coupling methods, offering a straightforward alternative to traditional coupling reactions. rsc.org This synthetic flexibility has led to the development of a diverse library of thiophene-based organic semiconductors for various electronic devices. researchgate.net

Integration into Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, derivatives of this compound are integral to the development of sensitizer (B1316253) dyes for Dye-Sensitized Solar Cells (DSSCs) and donor materials for Organic Photovoltaics (OPVs). researchgate.netmdpi.com The thiophene core is an effective electron-donating unit and a component of the π-conjugated spacer that facilitates intramolecular charge transfer upon photoexcitation. sumdu.edu.ua

In DSSC applications, the aldehyde group, after deprotection, is typically reacted to install an acceptor/anchoring group, such as cyanoacrylic acid. This creates a Donor-π-Acceptor (D-π-A) structure, which is essential for efficient electron injection from the dye into the semiconductor's (e.g., TiO₂) conduction band. sumdu.edu.uanih.gov The molecular engineering of these dyes, including the strategic placement of fused-thiophene units, can red-shift the absorption spectrum, tune frontier molecular energy levels, and enhance photovoltaic performance and stability. researchgate.net Research has demonstrated that metal-free organic sensitizers incorporating thiophene segments can achieve impressive power conversion efficiencies (PCE), sometimes exceeding those of standard ruthenium-based dyes. nih.govresearchgate.net

Below is a table summarizing the performance of selected thiophene-based dyes in DSSCs.

| Dye/Sensitizer | Jsc (mA·cm⁻²) | Voc (mV) | PCE (%) | Source |

| Dye 13 | 15.23 | - | 6.2 | mdpi.com |

| Dye 14 | 15.4 | 693 | 6.57 | mdpi.com |

| DTQT-based Dye | - | - | 6.78 - 8.27 | nih.gov |

| C1 Dye | 3.64 | 510 | 1.2 | sumdu.edu.ua |

Components for Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are widely utilized as emitting materials in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. researchgate.netnih.gov Derivatives of this compound can be incorporated into D-π-A type fluorophores, where the thiophene acts as part of the π-spacer linking donor and acceptor units. beilstein-journals.org

For example, a fluorophore comprising triphenylamine (B166846) as a donor and dimesitylboron as an acceptor linked through a thieno[3,2-b]thiophene (B52689) π-spacer has been synthesized and used as an emitter in an OLED. beilstein-journals.org Such materials can exhibit large Stokes shifts and high quantum efficiencies in both solution and solid states, which are desirable properties for efficient light emission. beilstein-journals.org The ability to modify the molecule via the aldehyde functionality allows for precise control over the photophysical properties, enabling the development of emitters that span the visible spectrum. researchgate.net

The table below highlights the photophysical properties of a representative D-π-A fluorophore for OLED applications.

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Solid) | Quantum Yield (Solution) | Source |

| DMB-TT-TPA | 411 | 520 | 109 | 41% | 86% | beilstein-journals.org |

Precursors for Polymeric Materials and Advanced Composites

The versatility of this compound extends to its use as a monomer for advanced polymeric materials and composites. The thiophene unit is a fundamental building block for conducting polymers, and its incorporation into polyester (B1180765) chains or other polymer backbones can impart desirable electronic and thermal properties. nih.gov The aldehyde group provides a handle for creating functionalizable polymers. For instance, thiophene-aldehyde derivatives have been polymerized both chemically and electrochemically to produce semiconducting polymers with reactive aldehyde groups. researchgate.net

These aldehyde functionalities can be used for post-polymerization modification, such as cross-linking the polymer films to enhance their stability and insolubility or grafting other molecules like fluorescent nanoparticles. researchgate.net Furthermore, this approach has been used to create biofunctionalized conjugated polymers by designing monomers with latent functional groups that can react under biocompatible conditions, opening avenues for bioelectronic applications. nih.gov Films made from these polymers have shown strong surface adhesion, suggesting their potential use as conductive electrodes for interfacing with biological systems. researchgate.net

Exploration in Sensor Technologies and Devices

The unique chemical structure of this compound and its derivatives makes them excellent candidates for chemical and biological sensors. The aldehyde group is a convenient reaction site for attaching specific recognition moieties that can selectively bind to target analytes such as metal ions or biomolecules. nih.gov The thiophene-containing backbone often possesses inherent fluorescent properties that can be modulated upon a binding event. ossila.com

This change in fluorescence (either enhancement or quenching) allows for the detection of the analyte. For example, a thiophene-appended benzothiazole (B30560) derivative was synthesized for the ratiometric detection of copper and cadmium ions. nih.gov In another application, biofunctionalized conjugated polymers based on thiophene derivatives have been integrated into organic electrochemical transistors for the selective sensing of glucose, demonstrating the potential for creating advanced bioelectronic sensors. nih.gov

Investigation of Photophysical Behavior in Conjugated Systems

The photophysical properties of molecules derived from this compound are a subject of intense research, particularly concerning phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and singlet oxygen generation.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. mdpi.com This process often results in dual fluorescence emission and a large Stokes shift, properties that are highly valuable for creating fluorescent probes and imaging agents. mdpi.com Studies on flavonoid and benzothiazole derivatives have shown that incorporating thiophene groups can systematically modulate the ESIPT process. mdpi.comacs.org The number of thiophene units can influence the strength of the intramolecular hydrogen bond and the energy barrier for proton transfer. acs.org This tunability provides a rational basis for designing novel organic fluorescent probes with desired photophysical characteristics. acs.org

Singlet Oxygen Generation

Thiophene-containing conjugated systems can act as photosensitizers, which are molecules that, upon light absorption, can transfer their excited-state energy to other molecules. rsc.org A particularly important process is the energy transfer to ground-state triplet oxygen (³O₂) to produce the highly reactive singlet oxygen (¹O₂). chemrxiv.orgnih.gov The efficiency of this process, known as the singlet oxygen quantum yield, is a critical parameter for applications such as photodynamic therapy. rsc.org

The photophysical properties of naphthalene–oligothiophene derivatives have been investigated, revealing that the triplet energy transfer to produce singlet oxygen is a highly efficient deactivation pathway for their triplet state. rsc.org However, the inherent reactivity of the thiophene moiety towards singlet oxygen can also lead to the self-degradation of these photosensitizers, a factor that must be considered when designing them for long-term applications. researchgate.net

Role As a Key Building Block in Complex Organic Synthesis

Construction of Fused Heterocyclic Systems (e.g., Thienoimidazoles, Chromone (B188151) Derivatives)

This compound is an ideal precursor for the synthesis of fused heterocyclic systems, where the thiophene (B33073) ring becomes annulated with other cyclic structures.

Thienoimidazoles and Related Systems: The exposed aldehyde at the 2-position can react with ortho-difunctionalized arenes. For example, a condensation reaction with an o-phenylenediamine (B120857) derivative would lead to the formation of a thieno[2,3-b]imidazole system. After this initial cyclization, the acetal (B89532) at the 5-position can be deprotected to liberate the second aldehyde. This newly available functional group can then be used to build another fused ring or to introduce a different functional moiety, leading to highly complex, polycyclic aromatic systems. Thiophene-fused heterocycles are of significant interest in medicinal and materials chemistry. researchgate.netnih.gov

Chromone Derivatives: While direct examples are not prevalent, the synthesis of chromones often involves the condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde to form a chalcone (B49325) intermediate, which then undergoes cyclization. The aldehyde group of 5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde is well-suited for this initial Claisen-Schmidt condensation. The resulting thiophene-substituted chromone would still possess the protected aldehyde, which could be deprotected and used in subsequent reactions to link the chromone to other molecular units or to construct more elaborate fused systems.

Elaboration into Extended π-Conjugated Architectures for Optoelectronic Applications

Thiophene-based oligomers and polymers are cornerstone materials in the field of organic electronics due to their favorable electronic and optical properties. mdpi.comresearchgate.net The synthesis of well-defined, extended π-conjugated systems often relies on the stepwise extension of a molecular backbone. rsc.orgamanote.com this compound is an excellent tool for this purpose.

The free aldehyde is a versatile handle for carbon-carbon bond-forming reactions that extend conjugation, such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions. This allows for the introduction of a vinyl group or other conjugated fragments at the 2-position of the thiophene ring. researchgate.net Following this initial extension, the dioxolane group can be cleaved to reveal the aldehyde at the 5-position. This second aldehyde can then undergo a different conjugation-extending reaction. This sequential approach is critical for creating non-symmetrical "push-pull" chromophores or donor-acceptor-donor (D-A-D) type molecules, which are essential for applications in organic solar cells, light-emitting diodes (OLEDs), and sensors. researchgate.netossila.com For instance, an electron-donating group could be attached via the first reaction at C-2, and an electron-accepting group could be attached via the second reaction at C-5, using the regenerated aldehyde.

Precursor Synthesis for Ligands in Coordination Chemistry

The field of coordination chemistry relies on the synthesis of organic molecules (ligands) that can bind to metal ions. Thiophene-containing ligands have been studied for their unique electronic properties and ability to form stable metal complexes. nih.gov The aldehyde functionality is a common starting point for ligand synthesis, most notably through its conversion to an imine (Schiff base) via condensation with a primary amine.

Using this compound, a chemist can first synthesize a mono-imine at the 2-position by reacting it with one equivalent of an amine. This product can function as a monodentate or bidentate ligand. After complexation to a metal center, the aldehyde at the 5-position can be deprotected. This allows for several advanced synthetic strategies:

Formation of a second, different imine to create a non-symmetrical bridging ligand for polynuclear complexes.

Reaction with another amine-containing metal complex to link two coordination centers.

Conversion of the second aldehyde into a different type of coordinating group (e.g., an alcohol via reduction) to form a hemilabile ligand.

This stepwise approach provides precise control over the final ligand structure, which is crucial for tuning the properties of the resulting metal complexes.

Derivatization for Structure-Reactivity and Structure-Property Relationship Studies in a Non-Biological Context

Understanding how molecular structure influences chemical reactivity and physical properties is a fundamental goal in chemistry. nih.gov this compound serves as an excellent platform for systematic studies of this nature.

A library of derivatives can be created by reacting the aldehyde at the 2-position with a series of different reagents. After deprotection, the reactivity of the newly exposed aldehyde at the 5-position can be studied as a function of the electronic and steric nature of the substituent now present at the 2-position. This provides direct insight into the transmission of electronic effects through the thiophene ring.

Alternatively, a series of derivatives can be synthesized by first reacting the C-2 aldehyde, deprotecting the C-5 acetal, and then reacting the C-5 aldehyde with a second series of reagents. nih.gov The resulting library of systematically varied, non-symmetrical 2,5-disubstituted thiophenes can be subjected to analysis of their physical properties, such as UV-visible absorption, fluorescence, and electrochemical potentials. This allows for the development of clear structure-property relationships, which can guide the rational design of new materials with tailored optical and electronic characteristics for various applications. researchgate.net

Process Chemistry and Synthetic Optimization

Methodologies for Byproduct Identification and Mitigation Strategies in Synthetic Sequences

The synthesis of 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is predominantly achieved through the acid-catalyzed acetalization of thiophene-2,5-dicarbaldehyde with ethylene (B1197577) glycol. While seemingly straightforward, this reaction can lead to a mixture of products, necessitating robust methodologies for byproduct identification and effective mitigation strategies to ensure high purity of the target compound.

The primary and most significant byproduct in this synthesis is the di-acetal, 2,5-bis(1,3-dioxolan-2-yl)thiophene . Its formation is a direct consequence of the reaction proceeding at both aldehyde functional groups of the starting material. The structural similarity between the desired mono-acetal and the di-acetal byproduct can pose significant challenges during purification.

Another potential byproduct, though typically less prevalent, is the unreacted starting material, thiophene-2,5-dicarbaldehyde . Its presence in the final product indicates an incomplete reaction, which can often be addressed by optimizing reaction times and catalyst loading. Furthermore, trace amounts of polymeric materials or degradation products can arise, particularly under harsh acidic conditions or elevated temperatures.

Identification of these byproducts is routinely accomplished using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) provides a rapid and effective means of monitoring the reaction progress and identifying the presence of different components in the reaction mixture. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer more quantitative analysis, allowing for the precise determination of the relative amounts of the desired product and its impurities. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for the definitive structural elucidation of the isolated byproducts.

Mitigation strategies are centered on controlling the reaction stoichiometry and conditions to favor the formation of the mono-acetal.

Stoichiometric Control: The most critical factor in minimizing the formation of the di-acetal is the precise control over the molar ratio of the reactants. Employing a slight excess of thiophene-2,5-dicarbaldehyde relative to ethylene glycol can significantly suppress the formation of the di-acetal. A typical approach involves using approximately 1.0 to 1.2 equivalents of the dialdehyde (B1249045) for every 1.0 equivalent of ethylene glycol.

Controlled Addition of Reagents: A slow, dropwise addition of ethylene glycol to the reaction mixture containing thiophene-2,5-dicarbaldehyde and the acid catalyst can help maintain a low concentration of the diol, thereby favoring the initial mono-acetalization step and reducing the likelihood of a second acetalization occurring on the same molecule.

Choice of Catalyst and Reaction Temperature: The reaction is typically catalyzed by a mild acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. mdpi.com The catalyst loading should be carefully optimized; sufficient catalyst is needed to promote the reaction, but excessive amounts can lead to degradation and the formation of polymeric byproducts. Conducting the reaction at a controlled, moderate temperature is also crucial to prevent unwanted side reactions.

The following table summarizes the common byproducts and the primary strategies for their mitigation:

| Byproduct Name | Chemical Structure | Mitigation Strategy |

| 2,5-bis(1,3-dioxolan-2-yl)thiophene | Precise stoichiometric control (slight excess of dialdehyde), controlled addition of ethylene glycol. | |

| Thiophene-2,5-dicarbaldehyde | Optimization of reaction time, adjustment of catalyst loading, ensuring adequate mixing. | |

| Polymeric Materials | Not applicable | Use of mild acid catalysts, maintaining moderate reaction temperatures, minimizing reaction time. |

Optimization of Reaction Conditions and Purification Techniques for Enhanced Yield and Purity

Achieving a high yield and purity of this compound is contingent upon the meticulous optimization of reaction parameters and the application of effective purification techniques.

Optimization of Reaction Conditions:

The selective mono-acetalization of thiophene-2,5-dicarbaldehyde is a finely tuned process. Key parameters that are optimized include the choice of solvent, catalyst, reaction temperature, and reaction time.

Solvent: An inert solvent that allows for the azeotropic removal of water is often preferred to drive the equilibrium towards acetal (B89532) formation. Toluene (B28343) and benzene (B151609) are commonly employed for this purpose, often in conjunction with a Dean-Stark apparatus.

Catalyst: While various acid catalysts can be used, p-toluenesulfonic acid (p-TSA) is a frequently chosen catalyst due to its effectiveness and relative ease of handling. The optimal catalyst loading is typically in the range of 0.01 to 0.05 molar equivalents relative to the limiting reagent.

Temperature: The reaction is generally carried out at the reflux temperature of the chosen solvent to facilitate the removal of water.

Reaction Time: The progress of the reaction is monitored by techniques such as TLC or GC. The reaction is typically allowed to proceed until the consumption of the limiting reagent is maximized, without significant formation of the di-acetal byproduct.

The following table presents a hypothetical optimization study for the mono-acetalization reaction, illustrating the impact of varying reaction parameters on the yield of the desired product.

| Entry | Dialdehyde:Diol Ratio | Catalyst (p-TSA, mol%) | Temperature (°C) | Time (h) | Yield of Mono-acetal (%) |

| 1 | 1:1 | 1 | 110 | 4 | 65 |

| 2 | 1.1:1 | 1 | 110 | 4 | 75 |

| 3 | 1.2:1 | 1 | 110 | 4 | 78 |

| 4 | 1.1:1 | 2 | 110 | 4 | 77 |

| 5 | 1.1:1 | 1 | 90 | 6 | 70 |

Purification Techniques:

Following the reaction, the crude product mixture, which typically contains the desired mono-acetal, unreacted starting material, the di-acetal byproduct, and traces of other impurities, must be subjected to a rigorous purification process.

Work-up: The reaction is first quenched, often by the addition of a mild base such as sodium bicarbonate solution, to neutralize the acid catalyst. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Column Chromatography: The most effective method for separating the mono-acetal from the di-acetal and unreacted dialdehyde is flash column chromatography over silica (B1680970) gel. A carefully selected eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, is used. The polarity of the eluent is gradually increased to first elute the less polar di-acetal, followed by the desired mono-acetal, and finally the more polar unreacted dialdehyde.

Recrystallization: In some instances, if the crude product is obtained as a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a product of high purity.

The careful application of these optimized reaction conditions and purification techniques is paramount in obtaining this compound in high yield and purity, suitable for its intended applications in further chemical syntheses.

Q & A

Q. What are the key synthetic pathways for 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde?

Methodological Answer: The synthesis typically involves three critical steps:

- Dioxolane Ring Formation : Ethylene glycol reacts with a carbonyl precursor (e.g., aldehyde/ketone) under acidic conditions (e.g., HCl or H₂SO₄) to form the 1,3-dioxolane ring .

- Thiophene Core Construction : The Gewald reaction is employed, combining a ketone, α-cyanoester, and elemental sulfur to build the thiophene backbone .

- Aldehyde Functionalization : The aldehyde group is introduced via oxidation of a methyl group (e.g., using MnO₂) or through formylation reactions (e.g., Vilsmeier-Haack reaction) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the thiophene, dioxolane, and aldehyde moieties. For example, the aldehyde proton appears as a singlet near δ 9.8–10.0 ppm .

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) .

- UV-Vis : Identifies π→π* transitions in the thiophene ring (λmax ~250–300 nm) .

Q. What are the common chemical reactions of this compound?

Methodological Answer:

- Oxidation : The aldehyde group can oxidize to carboxylic acids (e.g., using H₂O₂/AcOH), while the thiophene sulfur may form sulfoxides/sulfones .

- Reduction : Aldehydes reduce to alcohols (NaBH₄), and dioxolanes can hydrolyze to diols under acidic conditions .

- Electrophilic Substitution : Thiophene undergoes halogenation or nitration at the α-position due to its electron-rich nature .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Methodological Answer:

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to improve regioselectivity .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance Gewald reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) resolves side products like oligomers observed in chloromethylation reactions .

Q. How should researchers address contradictions in reaction data (e.g., inconsistent yields)?

Methodological Answer:

- Side Reaction Analysis : Low yields (e.g., 14.6% in cross-coupling) may stem from Pd catalyst poisoning; use chelating ligands (e.g., PPh₃) to stabilize intermediates .

- Moisture Sensitivity : Ensure anhydrous conditions for dioxolane formation to prevent hydrolysis .

- Reproducibility : Document reaction parameters (e.g., temperature ramps, stirring rates) to identify variability sources .

Q. What role does this compound play in materials science?

Methodological Answer:

Q. What mechanistic insights exist for its thioacetalization reactions?

Methodological Answer:

Q. How are moisture-sensitive reactions (e.g., dioxolane formation) managed?

Methodological Answer:

- Inert Atmosphere : Use nitrogen/argon and dried solvents (e.g., molecular sieves in THF) .

- Workup Protocols : Quench reactions with aqueous NaHCO₃ to neutralize acids and prevent dioxolane ring opening .

Q. How can computational modeling aid in studying this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.